Cas no 70556-71-7 (Methyl (Z)-3-(1-naphthyl)-2-propenoate)
Methyl (Z)-3-(1-naphthyl)-2-propenoate Chemical and Physical Properties
Names and Identifiers
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- 2-PROPENOIC ACID, 3-(1-NAPHTHALENYL)-, METHYL ESTER, (Z)-
- Methyl (Z)-3-(1-naphthyl)-2-propenoate
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- MDL: MFCD02571981
- Inchi: 1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9-
- InChI Key: MNGYPDQJVYJTLM-KTKRTIGZSA-N
- SMILES: O(C)C(/C=C\C1C=CC=C2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 212.083729621Da
- Monoisotopic Mass: 212.083729621Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
Methyl (Z)-3-(1-naphthyl)-2-propenoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298795-500 mg |
Methyl (Z)-3-(1-naphthyl)-2-propenoate, 90%; . |
70556-71-7 | 90% | 500 mg |
€678.60 | 2023-07-20 | |
| abcr | AB298795-1 g |
Methyl (Z)-3-(1-naphthyl)-2-propenoate, 90%; . |
70556-71-7 | 90% | 1 g |
€1,312.80 | 2023-07-20 | |
| TRC | M172820-0.5mg |
Methyl (Z)-3-(1-naphthyl)-2-propenoate |
70556-71-7 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M172820-1mg |
Methyl (Z)-3-(1-naphthyl)-2-propenoate |
70556-71-7 | 1mg |
$ 80.00 | 2022-06-04 | ||
| TRC | M172820-2.5mg |
Methyl (Z)-3-(1-naphthyl)-2-propenoate |
70556-71-7 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
| abcr | AB298795-500mg |
Methyl (Z)-3-(1-naphthyl)-2-propenoate, 90%; . |
70556-71-7 | 90% | 500mg |
€678.60 | 2025-04-17 | |
| abcr | AB298795-1g |
Methyl (Z)-3-(1-naphthyl)-2-propenoate, 90%; . |
70556-71-7 | 90% | 1g |
€1312.80 | 2025-04-17 | |
| A2B Chem LLC | AI76859-1mg |
methyl (2Z)-3-(naphthalen-1-yl)prop-2-enoate |
70556-71-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI76859-5mg |
methyl (2Z)-3-(naphthalen-1-yl)prop-2-enoate |
70556-71-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI76859-10mg |
methyl (2Z)-3-(naphthalen-1-yl)prop-2-enoate |
70556-71-7 | >90% | 10mg |
$240.00 | 2024-04-19 |
Methyl (Z)-3-(1-naphthyl)-2-propenoate Suppliers
Methyl (Z)-3-(1-naphthyl)-2-propenoate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Methyl (Z)-3-(1-naphthyl)-2-propenoate
Methyl (Z)-3-(1-naphthyl)-2-propenoate (CAS No. 70556-71-7): A Comprehensive Overview in Modern Chemical Biology
Methyl (Z)-3-(1-naphthyl)-2-propenoate, identified by its CAS number 70556-71-7, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in pharmaceutical research and biotechnological innovations. The compound's structure, featuring a naphthyl group and a propenoate moiety, makes it a versatile candidate for various biochemical interactions and synthetic pathways.
The chemical structure of Methyl (Z)-3-(1-naphthyl)-2-propenoate consists of an α,β-unsaturated ester linked to a naphthyl ring. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in organic synthesis and drug development. The presence of the (Z)-configuration indicates a specific spatial arrangement of the double bond, which can influence its interactions with biological targets.
In recent years, there has been growing interest in the application of such heterocyclic compounds in medicinal chemistry. The naphthyl group, known for its aromatic stability and electronic properties, enhances the compound's potential as a pharmacophore. Researchers have been exploring derivatives of Methyl (Z)-3-(1-naphthyl)-2-propenoate to develop novel therapeutic agents targeting various diseases.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. The α,β-unsaturated ester functionality allows for facile Michael addition reactions, which are pivotal in constructing complex molecular architectures. These reactions are widely used in the synthesis of natural products and pharmaceuticals, underscoring the importance of Methyl (Z)-3-(1-naphthyl)-2-propenoate as a synthetic building block.
Recent studies have highlighted the compound's potential in developing anticancer agents. The naphthyl ring has been shown to exhibit significant cytotoxic effects against various cancer cell lines. Researchers have synthesized several derivatives of Methyl (Z)-3-(1-naphthyl)-2-propenoate and evaluated their efficacy in inhibiting tumor growth. Preliminary results suggest that these derivatives possess promising anti-proliferative properties, making them candidates for further clinical investigation.
The compound's utility extends beyond oncology; it has also been explored in the development of antimicrobial agents. The unique structural features of Methyl (Z)-3-(1-naphthyl)-2-propenoate allow it to interact with bacterial enzymes and disrupt essential metabolic pathways. This has led to the discovery of novel compounds with potent antibacterial activity, offering hope for addressing antibiotic resistance issues.
In addition to its pharmaceutical applications, Methyl (Z)-3-(1-naphthyl)-2-propenoate has found use in materials science. Its ability to form stable complexes with metal ions makes it valuable in catalytic processes and as a ligand in coordination chemistry. These applications underscore the compound's versatility and broad utility across multiple scientific disciplines.
The synthesis of Methyl (Z)-3-(1-naphthyl)-2-propenoate involves well-established organic reactions, including aldol condensation and esterification. These synthetic routes are optimized for high yield and purity, ensuring that researchers have access to high-quality material for their studies. Advances in synthetic methodologies have further enhanced the accessibility of this compound, facilitating its use in diverse research applications.
Future research directions for Methyl (Z)-3-(1-naphthyl)-2-propenoate include exploring its role in drug delivery systems and nanotechnology. The compound's ability to form stable nanoparticles has been investigated as a means of enhancing drug solubility and bioavailability. Such innovations could revolutionize how therapeutic agents are administered, improving patient outcomes.
The environmental impact of using Methyl (Z)-3-(1-naphthyl)-2-propenoate is also a critical consideration. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally responsible chemistry.
In conclusion, Methyl (Z)-3-(1-naphthyl)-2-propenoate (CAS No. 70556-71-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules and developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is undeniable.
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